molecular formula C25H18FN3O2 B2500927 5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866341-37-9

5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2500927
CAS No.: 866341-37-9
M. Wt: 411.436
InChI Key: RIQALQHPTNBNEE-UHFFFAOYSA-N
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Description

5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18FN3O2 and its molecular weight is 411.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitubercular Activity

A series of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole has been synthesized, showing significant antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of quinoline derivatives in the development of new antitubercular agents (Kantevari et al., 2011).

Anticancer Micro-medicine

N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine (LZC-2b), a quinoline structure, was synthesized as an anticancer prodrug. This work demonstrates the application of quinoline derivatives in creating pH-sensitive anticancer drugs, promising advancements in chemotherapy (Tian et al., 2018).

Fluorophore Development for Biochemical Studies

Quinoline derivatives, known for their efficient fluorescence, are utilized in biochemistry and medicine for studying various biological systems. This application is crucial for advancing fluorescent technologies in biological research (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Agents Against Drug-Resistant Strains

Benzimidazole–quinolone hybrids were designed and synthesized, showing potent antibacterial and antifungal activities, particularly against resistant Pseudomonas aeruginosa. This research underscores the significance of quinoline derivatives in combating antimicrobial resistance (Wang et al., 2018).

Antioxidant and Anti-inflammatory Agents

Quinoline derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, indicating their potential therapeutic applications in managing oxidative stress and inflammation-related conditions (Mahajan et al., 2016).

Properties

IUPAC Name

17-[(2-fluorophenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c26-20-9-5-4-8-17(20)14-29-15-19-24(16-6-2-1-3-7-16)27-28-25(19)18-12-22-23(13-21(18)29)31-11-10-30-22/h1-9,12-13,15H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQALQHPTNBNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=CC=C5)CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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